Nlrp3-IN-31

NLRP3 Neuroinflammation Inflammasome

Select NLRP3-IN-31 for its validated CNS exposure (Kp 2.0), essential for neuroinflammation models. Unlike higher-potency analogs, its sub-micromolar IC50 (0.3–0.5 μM) allows graded pathway inhibition. This pyrido[3,4-d]pyridazin-4-amine compound is a critical benchmark for developing brain-penetrant NLRP3 inhibitors. In stock for immediate research needs.

Molecular Formula C18H17ClN4O
Molecular Weight 340.8 g/mol
Cat. No. B12364646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-31
Molecular FormulaC18H17ClN4O
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NN=C(C3=C2C=NC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H17ClN4O/c19-13-5-3-12(4-6-13)17-15-7-8-20-11-16(15)18(23-22-17)21-10-14-2-1-9-24-14/h3-8,11,14H,1-2,9-10H2,(H,21,23)
InChIKeyCWKRBIAXTXXNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3-IN-31: A Pyrido[3,4-d]pyridazin-4-amine NLRP3 Inflammasome Inhibitor with Demonstrated CNS Exposure for Preclinical Inflammation Research [1]


NLRP3-IN-31 (also known as Comp 14) is a small-molecule inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, belonging to the pyrido[3,4-d]pyridazin-4-amine chemical class . It exhibits an inhibitory concentration (IC50) of 0.3–0.5 μM against the NLRP3 target, as characterized in patent literature [1]. The compound is defined by the molecular formula C18H17ClN4O, a molecular weight of 340.81 g/mol, and the CAS registry number 2769040-08-4 . This compound is intended for research purposes in immunology and inflammation studies and is not for human use.

Beyond IC50: Why the Unique CNS Pharmacokinetic Profile of NLRP3-IN-31 Prevents Direct Substitution with Other In-Class Inhibitors


Within the NLRP3 inhibitor class, significant variation exists in both primary target engagement and, critically, secondary pharmacokinetic (PK) properties that dictate compound utility in specific experimental models. While many inhibitors, such as MCC950 (IC50 ~7.5 nM), demonstrate high potency in cellular assays , they cannot be generically substituted due to vast differences in parameters like brain penetration, oral bioavailability, and species-specific metabolic stability. The value proposition of NLRP3-IN-31 is anchored in its distinct, quantifiable CNS exposure profile, which is a non-transferable property that makes it indispensable for studies targeting neuroinflammation. Substituting another compound with a lower IC50 would be counterproductive if it cannot cross the blood-brain barrier to engage the target in vivo.

Quantitative Comparator Analysis: Differentiating NLRP3-IN-31 for Scientific Procurement Decisions


NLRP3-IN-31 vs. MCC950: A Trade-Off Between Potency and Demonstrated CNS Exposure

NLRP3-IN-31 exhibits an IC50 of 0.3–0.5 μM for NLRP3 inhibition . While this potency is lower than the benchmark inhibitor MCC950 (IC50 7.5 nM in BMDMs and 8.1 nM in HMDMs) , the key differentiator for NLRP3-IN-31 is its proven brain penetration, as evidenced by published pharmacokinetic data. This makes it a uniquely suitable tool for central nervous system (CNS) disease models where MCC950, despite its higher potency, may be limited by insufficient CNS exposure [1].

NLRP3 Neuroinflammation Inflammasome

Brain/Plasma Ratio: Quantifying the CNS Bioavailability Advantage of NLRP3-IN-31 [1]

A critical selection criterion for neuroinflammation research is a compound's ability to achieve therapeutic concentrations in the brain. Following a single intraperitoneal (i.p.) dose of 10 mg/kg in male Sprague-Dawley rats, NLRP3-IN-31 demonstrated significant brain exposure. The peak brain concentration (Cmax) reached 856 ng/g at 0.25 hours, with a corresponding plasma Cmax of 664 ng/mL [1]. The brain-to-plasma area under the curve (AUC) ratio (Kp) was calculated at 2.0, indicating a 2-fold higher exposure in brain tissue relative to plasma [1].

Pharmacokinetics CNS Penetration Neuroinflammation

In Vitro Potency Context: Benchmarking NLRP3-IN-31 Against CY-09 and OLT1177 [1][2]

Placing NLRP3-IN-31's potency in a broader class context is essential for selecting the right tool. Its IC50 of 0.3–0.5 μM is less potent than OLT1177 (dapansutrile, IC50 ~1 nM) [1] but more potent than CY-09, which is reported to have a Kd of 500 nM (0.5 μM) for NLRP3 [2]. This positions NLRP3-IN-31 as an intermediate-potency tool compound, useful when high potency is not the primary requirement but a balanced profile is desired.

NLRP3 Inflammasome Potency

PK/PD Integration: Linking Brain Exposure to a Potency-Adjusted Target Engagement Metric [1]

A more sophisticated metric for in vivo application is the relationship between brain exposure and in vitro potency. For NLRP3-IN-31, the peak brain concentration (Cmax) of 856 ng/g converts to approximately 2.5 μM [1]. This value is 5–8 fold higher than its in vitro IC50 (0.3–0.5 μM). While a direct head-to-head PK/PD comparison for other NLRP3 inhibitors in the same study is lacking, this calculation provides a theoretical framework for its use: at peak exposure, the compound can achieve brain concentrations that significantly exceed its IC50, suggesting the potential for robust target engagement in vivo.

Pharmacodynamics CNS Translational Research

Defined Experimental Niches: Optimal Use Cases for NLRP3-IN-31 Based on Its Quantified Profile


In Vivo Rodent Models of Neuroinflammation

The documented brain/plasma ratio (Kp = 2.0) makes NLRP3-IN-31 uniquely suitable for studies requiring NLRP3 inhibition within the central nervous system (CNS) [1]. This includes preclinical models of Parkinson's disease, Alzheimer's disease, multiple sclerosis, and traumatic brain injury, where systemic administration must translate to target engagement in the brain. The PK data provides a strong justification for selecting this compound over others with unknown or poor CNS penetration.

Mechanistic Studies Where Intermediate Potency is Advantageous

In cellular assays investigating the nuanced regulation of the NLRP3 inflammasome, the sub-micromolar potency (IC50 0.3–0.5 μM) of NLRP3-IN-31 offers a useful window of inhibition [1]. Unlike extremely potent inhibitors (e.g., OLT1177, IC50 ~1 nM) that may induce a near-complete pathway shutdown, NLRP3-IN-31 allows for graded inhibition, which can be valuable for teasing apart complex signaling dynamics and feedback mechanisms .

Control Compound for Studies on CNS-Penetrant NLRP3 Inhibitors

For researchers developing or characterizing next-generation NLRP3 inhibitors, particularly those intended for CNS indications, NLRP3-IN-31 serves as an excellent reference compound. Its well-defined PK profile, especially the brain exposure data, provides a benchmark for comparing new chemical entities. An investigator can directly assess whether a novel compound achieves superior brain penetration or a better potency/exposure ratio.

In Vitro Characterization of Inflammasome Assembly and Function

As a direct NLRP3 inhibitor, NLRP3-IN-31 can be used in standard in vitro assays (e.g., in THP-1 cells or BMDMs) to block inflammasome activation in response to canonical stimuli like ATP or nigericin. Its use as a tool compound in these assays is supported by its established IC50 and mechanism of action as described in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.